(3,4-Difluorophenyl)(pyridin-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4-Difluorophenyl)(pyridin-2-yl)methanol is an organic compound that features a difluorophenyl group and a pyridinyl group connected through a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Difluorophenyl)(pyridin-2-yl)methanol typically involves the reaction of 3,4-difluorobenzaldehyde with pyridine-2-ylmethanol in the presence of a suitable catalyst. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the alcohol, followed by nucleophilic addition to the aldehyde. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the process. The use of high-throughput screening for reaction conditions and catalysts can also aid in the development of more efficient industrial processes .
Chemical Reactions Analysis
Types of Reactions
(3,4-Difluorophenyl)(pyridin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in solvents like dichloromethane (DCM) or acetone.
Reduction: LiAlH4 or NaBH4 in solvents like ether or ethanol.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as DMF or THF.
Major Products
Oxidation: Formation of (3,4-difluorophenyl)(pyridin-2-yl)methanone.
Reduction: Formation of (3,4-difluorophenyl)(pyridin-2-yl)methane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3,4-Difluorophenyl)(pyridin-2-yl)methanol has several applications in scientific research:
Biology: Investigated for its potential biological activities, including as a ligand for various biological targets.
Mechanism of Action
The mechanism of action of (3,4-Difluorophenyl)(pyridin-2-yl)methanol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold for drug development .
Comparison with Similar Compounds
Similar Compounds
(3,5-Difluoropyridin-2-yl)methanol: Similar structure but with fluorine atoms in different positions on the pyridine ring.
(3,4-Difluorophenyl)methanol: Lacks the pyridinyl group, making it less versatile in terms of chemical reactivity and applications.
Uniqueness
(3,4-Difluorophenyl)(pyridin-2-yl)methanol is unique due to the combination of a difluorophenyl group and a pyridinyl group, which imparts distinct chemical properties and reactivity. The presence of fluorine atoms enhances its stability and lipophilicity, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
(3,4-difluorophenyl)-pyridin-2-ylmethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2NO/c13-9-5-4-8(7-10(9)14)12(16)11-3-1-2-6-15-11/h1-7,12,16H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAIHCJRBCWCDOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(C2=CC(=C(C=C2)F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.